2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its fused ring structure, which includes both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the condensation of 3-aminopyrazole with appropriate β-dicarbonyl compounds. One common method includes the use of malonic acid phosphoric ester in the presence of a catalytic amount of pyridine, which leads to the formation of the desired pyrazolo[1,5-a]pyrimidine scaffold . Another approach involves the use of formylated acetophenones under reflux conditions, assisted by potassium hydrogen sulfate in aqueous media .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation to enhance reaction rates and yields. For instance, the condensation of isoflavone with 3-aminopyrazole under microwave conditions has been shown to produce high yields of pyrazolo[1,5-a]pyrimidine derivatives . Additionally, the use of catalysts such as magnesium-aluminum hydrotalcites or anhydrous zinc chloride can further optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, particularly at the phenyl ring, using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor agents due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s photophysical properties make it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it acts as an inhibitor of certain kinases involved in cell signaling pathways, thereby exerting antitumor effects . The compound’s ability to bind to these targets is attributed to its unique structural features, which allow for high-affinity interactions.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-2-phenylpyrazolo[1,5-a]pyrimidine: Similar in structure but differs in the position of the methyl groups.
3-(3,4-Diethoxyphenyl)-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid: Contains additional ethoxy groups on the phenyl ring.
Uniqueness
2,7-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research and industry.
Properties
IUPAC Name |
2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-9-13(11-6-4-3-5-7-11)14-16-8-12(15(19)20)10(2)18(14)17-9/h3-8H,1-2H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSUDQRGSXZPSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355647 |
Source
|
Record name | 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
853104-06-0 |
Source
|
Record name | 2,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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